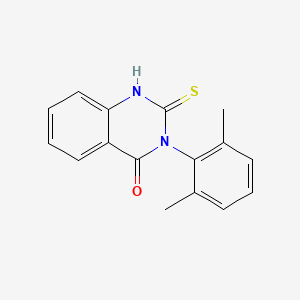
3-(2,6-Dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of 2,6-Dimethylphenol . 2,6-Dimethylphenol is a colorless to off-white crystalline solid with a sweet tarry odor .
Synthesis Analysis
While specific synthesis information for “3-(2,6-Dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one” is not available, there is information on the synthesis of related compounds. For example, 2,6-dimethylphenol is an important product of phenol methylation, especially for the plastics industry .
科学的研究の応用
Antioxidant Activity Measurement The study and quantification of antioxidants and their roles across various fields, such as food engineering, medicine, and pharmacy, hold substantial interest within the scientific community. The determination of antioxidant activity is pivotal, with several methods developed for this purpose, including tests like Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP), and Total Oxyradical Scavenging Capacity (TOSC). These methods, leveraging spectrophotometry, facilitate the analysis of antioxidants or the antioxidant capacity of complex samples, showcasing the compound's potential in antioxidant activity measurement and its relevance in broader scientific research applications (Munteanu & Apetrei, 2021).
Redox Mediators in Organic Pollutant Treatment Enzymatic approaches employing redox mediators have demonstrated significant promise in the degradation or transformation of various organic pollutants found in industrial wastewater. The use of enzymes like laccases and peroxidases, in conjunction with redox mediators, has been shown to enhance the degradation efficiency of recalcitrant compounds. This highlights the potential utility of the compound in environmental science, particularly in the remediation of pollutants through enzymatic methods (Husain & Husain, 2007).
Antioxidant Capacity Reaction Pathways Investigations into the ABTS/potassium persulfate decolorization assay, a prevalent method for assessing antioxidant capacity, have elucidated the reaction pathways involving antioxidants. This research offers insights into the specific interactions and reaction mechanisms of antioxidants, including those of phenolic nature, with ABTS•+, highlighting the compound's role in elucidating antioxidant mechanisms and its potential implications in pharmacology and food science (Ilyasov et al., 2020).
Organic Light-Emitting Diodes (OLEDs) Development The exploration of BODIPY-based materials, including their structural design and synthesis, for application in OLED devices represents a significant advancement in organic optoelectronics. This research underscores the versatile applications of the compound in developing 'metal-free' infrared emitters and its potential impact on the design and performance of OLEDs, highlighting its relevance in materials science and engineering (Squeo & Pasini, 2020).
Polyphenols and Human Health Polyphenolic compounds, a major class of phytochemicals, have been extensively studied for their health benefits against various diseases. This research emphasizes the compound's potential in contributing to the understanding of the molecular modes of action of polyphenols against human diseases, thereby underlining its importance in nutritional science and public health (Rasouli et al., 2017).
作用機序
Target of Action
Compounds with similar structures have been found to interact with various biological systems
Mode of Action
It’s worth noting that compounds with similar structures have been found to modulate the activity of various biological systems. The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical processes . More research is needed to elucidate the exact pathways and their downstream effects.
Pharmacokinetics
Compounds with similar structures have been found to be well absorbed and undergo extensive first-pass metabolism
Result of Action
Compounds with similar structures have been found to have significant effects on cell proliferation and apoptosis . More research is needed to describe the specific molecular and cellular effects of this compound’s action.
Action Environment
Environmental factors can significantly influence the action of similar compounds
特性
IUPAC Name |
3-(2,6-dimethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-6-5-7-11(2)14(10)18-15(19)12-8-3-4-9-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUNDJWLIXMISZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2396304.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2396305.png)
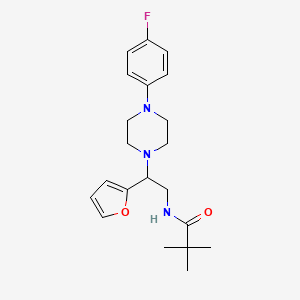

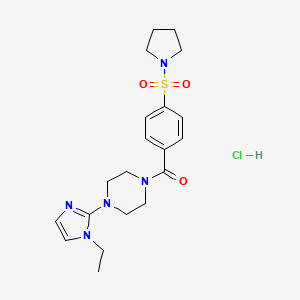

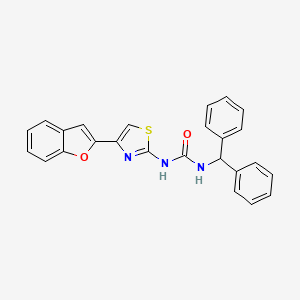
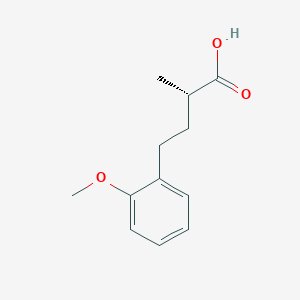
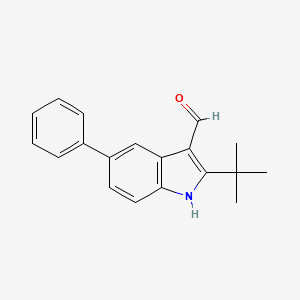

![4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2396321.png)
![8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2396322.png)
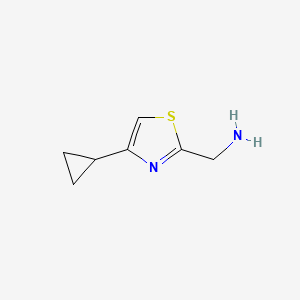
![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(4-(piperidin-1-yl)phenyl)acetamide](/img/structure/B2396324.png)